7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one
Overview
Description
RKN5755 is a selective inhibitor of activated fibroblasts. It acts by inhibiting the enhanced migration of fibroblasts cocultured with cancer cells by binding to β-arrestin1 and interfering with β-arrestin1-mediated cofilin signaling pathways.
Scientific Research Applications
Synthesis and Chemical Properties
- A study focused on the synthesis of 2-(4-hydroxyphenyl)benzofurans, highlighting their potential application as β-amyloid aggregation inhibitors, which could have implications in Alzheimer's disease research (Choi et al., 2004).
- Another research discussed the preparation of 7-substituted 2-phenyl-benzofurans as ERβ selective ligands, indicating their relevance in estrogen receptor-related studies (Collini et al., 2004).
- Novel synthesis methods for benzofurans from dihydrocoumarins have been developed, showcasing the versatility of these compounds in chemical synthesis (Shachan‐Tov & Frimer, 2012).
Biomedical Applications
- Spirocyclic 3-(3-fluoropropyl)-2-benzofurans have been evaluated as sigma1 receptor ligands for neuroimaging with positron emission tomography, demonstrating their potential in brain imaging and neurological research (Maestrup et al., 2009).
- Cytotoxic studies of newer 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles highlighted their potential application in cancer research, showing effectiveness against cervical cancer cell lines (Bhalgat et al., 2011).
Molecular Design and Drug Discovery
- Research into 7-substituted 2-phenyl-benzofurans explored their selectivity and potency as ligands, which could be beneficial in drug development processes (Collini et al., 2004).
- The discovery of orthogonal synthesis methods using artificial intelligence, with applications including the synthesis of benzofuran scaffolds, represents a novel approach to drug discovery (Takabatake et al., 2020).
properties
IUPAC Name |
7a-hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13-9-11-7-4-8-12(14(11,16)17-13)10-5-2-1-3-6-10/h1-3,5-6,11-12,16H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWQOEWNVDTTKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)OC2(C(C1)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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